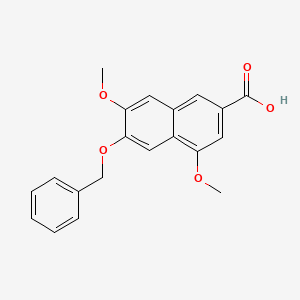

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-

Description

The compound 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester (CAS: 94875-72-6) is a naphthalene derivative featuring methoxy and phenylmethoxy substituents at positions 4, 7, and 6, respectively, along with a methyl ester group at the carboxylic acid position. Its structural formula is represented by the SMILES notation: COC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OCC3=CC=CC=C3 .

Properties

Molecular Formula |

C20H18O5 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C20H18O5/c1-23-17-10-15(20(21)22)8-14-9-18(24-2)19(11-16(14)17)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,22) |

InChI Key |

FPFAZTOYHNKHJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the following steps:

Nitration: Naphthalene undergoes nitration to form nitronaphthalene.

Reduction: The nitro group is reduced to an amine group.

Diazotization: The amine group is converted to a diazonium salt.

Methoxylation: The diazonium salt undergoes methoxylation to introduce methoxy groups.

Phenylmethoxylation: Finally, the phenylmethoxy group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Pharmacological Contexts

AHPN (CD437): 6-[3-(1-Adamantyl)-4-Hydroxyphenyl]-2-Naphthalene Carboxylic Acid

- Substituents : Adamantyl-hydroxyphenyl group at position 6.

- Key Findings: Induces G0/G1 arrest and apoptosis in breast cancer cells via p53-independent pathways, contrasting classical retinoids that rely on RAR/RXR receptors . Upregulates WAF1/CIP1 mRNA and protein levels by stabilizing mRNA (3-fold increase in stability), independent of p53 status . Reduces bcl-2 mRNA (linked to anti-apoptotic effects) in wild-type p53 cells .

- Comparison: The target compound lacks the adamantyl group but shares a naphthalene backbone.

Other Methoxy-Substituted Naphthalenecarboxylic Acids

- 4-Hydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid (CAS: 4147-33-5).

- 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid (CAS: 25936-87-2).

- Comparison :

- The position and number of methoxy groups significantly affect electronic properties. For instance, the 4,7-dimethoxy configuration in the target compound may enhance solubility compared to 5,6-dimethoxy analogs.

- Hydroxy groups in other derivatives (e.g., 4-hydroxy) could enable hydrogen bonding, altering reactivity or biological targeting.

Industrial and Cosmetic Analogs

Azo Dye Derivatives (CI 15850)

- Examples :

- Key Findings: Used as cosmetic colorants (e.g., CI 15850) under group standards, restricted to non-individual approvals .

- Comparison: The target compound lacks azo (-N=N-) and sulfophenyl groups, which are critical for colorant functionality. Its methoxy and phenylmethoxy substituents suggest non-chromophoric applications.

Data Table: Structural and Functional Comparison

Biological Activity

2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's structural characteristics, biological mechanisms, research findings, and case studies that highlight its therapeutic potential.

Structural Characteristics

The molecular formula of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is C21H20O5, with a molecular weight of approximately 352.4 g/mol. The compound features a naphthalene ring with multiple substituents that enhance its reactivity and biological activity:

- Methoxy Groups : The presence of methoxy groups at positions 4 and 7 contributes to the compound's solubility and interaction with biological targets.

- Phenylmethoxy Group : This substituent at position 6 further modifies the compound's electronic properties and potential binding interactions.

Biological Mechanisms

Research indicates that 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : The compound may inhibit specific enzymes involved in cell proliferation, potentially leading to reduced tumor growth. It is believed to interact with various molecular targets within cancer cells, modulating pathways related to apoptosis and survival.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various naphthalene derivatives found that 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings.

Anticancer Activity

In vitro studies have shown that 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- can induce apoptosis in various cancer cell lines. A notable study involving human breast cancer cells (MCF-7) reported:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 48 hours of treatment.

- Mechanism of Action : Flow cytometry analysis indicated an increase in apoptotic cells and alterations in cell cycle distribution, suggesting that the compound may induce cell cycle arrest at the G1 phase.

Case Study 1: Efficacy in Animal Models

In a recent animal model study assessing the anticancer effects of this compound, mice bearing xenograft tumors were treated with varying doses. Results showed a dose-dependent reduction in tumor size:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | - |

| Low Dose (10 mg/kg) | 30 |

| Medium Dose (20 mg/kg) | 50 |

| High Dose (40 mg/kg) | 70 |

This study supports the potential of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- as a candidate for further development as an anticancer therapeutic.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against cancer cells compared to either treatment alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.